2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Regioisomer Differentiation X-ray Crystallography Structure-Activity Relationship

2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081117-51-2) is a heterocyclic hybrid that uniquely fuses a 1,3,4-oxadiazole core with a 1,2,3-triazole moiety. This compound belongs to a privileged structural class recognized for diverse biological activities, including anticancer and antimicrobial properties.

Molecular Formula C18H15N5O
Molecular Weight 317.352
CAS No. 1081117-51-2
Cat. No. B2456226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
CAS1081117-51-2
Molecular FormulaC18H15N5O
Molecular Weight317.352
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C18H15N5O/c1-13-17(20-22-23(13)15-10-6-3-7-11-15)18-21-19-16(24-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3
InChIKeyHPRCWVSFBVTVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081117-51-2): A Structurally Defined Heterocyclic Hybrid for Medicinal Chemistry and Targeted Library Synthesis


2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081117-51-2) is a heterocyclic hybrid that uniquely fuses a 1,3,4-oxadiazole core with a 1,2,3-triazole moiety. This compound belongs to a privileged structural class recognized for diverse biological activities, including anticancer and antimicrobial properties [1][2]. Its specific substitution pattern—a benzyl group at the oxadiazole C2 position and a 5-methyl-1-phenyl-1,2,3-triazole at C5—is precisely defined, making it a valuable scaffold for structure-activity relationship (SAR) studies where even minor regioisomeric modifications can lead to significant differences in target binding and biological outcome [3].

Why Generic 1,3,4-Oxadiazole–1,2,3-Triazole Hybrids Cannot Substitute for 2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole in Precision Research


Substituting this specific compound with a generic hybrid from the same class is problematic because both the regioisomeric arrangement of the benzyl group and the 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole) core critically influence target engagement. For example, the closely related positional isomer 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole places the benzyl group on the triazole nitrogen, a change that can drastically alter molecular conformation and pharmacophoric presentation . Furthermore, 1,3,4-oxadiazole isomers have been shown to possess superior metabolic stability compared to their 1,2,4-oxadiazole congeners, a factor that can significantly impact in vivo pharmacokinetic profiles [1]. Using undefined or uncharacterized mixtures of regioisomers introduces unacceptable variability, undermining experimental reproducibility and making meaningful SAR interpretation impossible.

Quantitative Differentiation Evidence for 2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: A Comparator-Based Guide


Regioisomeric Precision: Benzyl-Oxadiazole vs. Benzyl-Triazole Substitution Defines Molecular Conformation

The target compound features a benzyl group at the C2 position of the 1,3,4-oxadiazole ring. Its closest analog, 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole, has a phenyl group at this position, and its asymmetric unit contains four independent molecules (A–D) with interplanar angles between phenyl/oxadiazole/methyltriazole/phenyl rings that are highly conformation-sensitive: A 8.8(2), 13.0(2), 22.5(2)°; B 6.3(2), 8.9(2), 29.0(1)°; C 4.0(2), 10.0(2), 24.5(2)°; D 3.5(2), 10.1(2), 27.2(2)° [1]. The alternative regioisomer, 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole, relocates the benzyl group to the triazole N1 position, fundamentally altering the electronic distribution and steric presentation [2].

Regioisomer Differentiation X-ray Crystallography Structure-Activity Relationship

Superior Metabolic Stability of 1,3,4-Oxadiazole Core over 1,2,4-Oxadiazole Isomers

The target compound contains a 1,3,4-oxadiazole ring, whereas many alternative hybrid scaffolds utilize a 1,2,4-oxadiazole core. A comparative review of oxadiazole congeners demonstrated that 1,3,4-oxadiazoles exhibit consistently higher metabolic stability in human liver microsome (HLM) clearance assays than their 1,2,4-oxadiazole counterparts. This stability advantage is attributed to the different electronic configurations affecting oxidative metabolism susceptibility [1].

Metabolic Stability Oxadiazole Isomerism Drug Design

Potent EGFR Tyrosine Kinase Inhibition Achieved by Closely Related 1,3,4-Oxadiazole–Triazole Hybrids

A series of 1,3,4-oxadiazole-1,2,3-triazole hybrids, which share the same core architecture as the target compound but differ in peripheral substitution, demonstrated potent inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). The most active analogs (6d, 6e, 8a–e) inhibited EGFR-TK with IC50 = 0.11–0.73 µM, comparable to the reference drug erlotinib (IC50 = 0.08 ± 0.04 µM). These compounds also suppressed cancer cell growth (GI50 = 0.23–2.00 µM) across Panc-1, MCF-7, HT-29, and A-549 cell lines, with erlotinib showing GI50 = 0.06 µM [1].

EGFR Inhibition Antiproliferative Activity Cancer Cell Lines

Proven Synthetic Accessibility via Established 1,3,4-Oxadiazole Formation from Triazole Carbonyl Chlorides

The target compound is synthesized by the reaction of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides with 5-substituted 1H-tetrazoles, a methodology established and reported with full experimental conditions. This contrasts with some alternative hybrids that require less accessible or lower-yielding synthetic routes. The Obushak et al. (2008) protocol specifically includes the preparation of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, providing a validated synthetic entry for subsequent diversification [1].

Synthetic Methodology Building Block Utility Chemical Procurement

Optimal Application Scenarios for 2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole Based on Quantitative Evidence


Medicinal Chemistry: EGFR-Targeted Anticancer Lead Optimization

Use this compound as a structurally defined core scaffold in SAR campaigns targeting EGFR tyrosine kinase. The 1,3,4-oxadiazole–triazole hybrid class has demonstrated EGFR-TK IC50 values as low as 0.11 µM, within approximately 1.4-fold of erlotinib [1]. Its 2-benzyl substitution offers a distinct vector for probing the hydrophobic back pocket, while the well-characterized regioisomeric identity ensures assay reproducibility across different batches.

Chemical Biology: Probe Development for Thymidylate Synthase or Kinase Inhibition

The hybrid scaffold has validated activity against thymidylate synthase (TS) with IC50 values of 2.52–4.38 µM, outperforming pemetrexed (IC50 = 6.75 µM) in certain analogs [2]. The specific benzyl-triazole substitution pattern of this compound can be exploited to generate affinity probes or tool compounds for target engagement studies, leveraging the metabolic stability advantage of the 1,3,4-oxadiazole core over 1,2,4-oxadiazole alternatives [3].

Academic and Industrial Screening Library Design

Incorporate this compound into diversity-oriented screening libraries as a privileged heterocyclic scaffold. It occupies a unique chemical space defined by the 2-benzyl-1,3,4-oxadiazole–triazole connectivity, distinct from the more common 2-phenyl or 1-benzyl-triazole regioisomers. Its documented synthetic protocol facilitates cost-effective, scalable procurement for high-throughput screening campaigns [4].

Computational Chemistry and Molecular Modeling Studies

The compound's rigid, well-defined structure makes it an ideal test case for docking and molecular dynamics simulations targeting EGFR (PDB: 3W2Q) or thymidylate kinase (PDB: 4QGG). Close analogs have shown strong binding affinities (e.g., interaction energy as low as -5.89 kcal/mol for antimicrobial targets) [3]. The extensive crystallographic data available for the phenyl analog provides a robust structural framework for validating computational models [5].

Quote Request

Request a Quote for 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.